molecular formula C14H18N2O3S B6705000 N-(2-oxo-3H-1,3-benzothiazol-6-yl)-4-propan-2-yloxybutanamide

N-(2-oxo-3H-1,3-benzothiazol-6-yl)-4-propan-2-yloxybutanamide

Cat. No.: B6705000
M. Wt: 294.37 g/mol
InChI Key: GWUOFCHXQNDRAU-UHFFFAOYSA-N
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Description

N-(2-oxo-3H-1,3-benzothiazol-6-yl)-4-propan-2-yloxybutanamide is a synthetic organic compound characterized by its benzothiazole core and a butanamide side chain

Properties

IUPAC Name

N-(2-oxo-3H-1,3-benzothiazol-6-yl)-4-propan-2-yloxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-9(2)19-7-3-4-13(17)15-10-5-6-11-12(8-10)20-14(18)16-11/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUOFCHXQNDRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCC(=O)NC1=CC2=C(C=C1)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-3H-1,3-benzothiazol-6-yl)-4-propan-2-yloxybutanamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carbonyl compound, such as an aldehyde or ketone, under acidic conditions.

    Attachment of the Butanamide Side Chain: The butanamide side chain is introduced via a nucleophilic substitution reaction. This involves reacting the benzothiazole derivative with 4-chlorobutanoyl chloride in the presence of a base like triethylamine.

    Introduction of the Propan-2-yloxy Group: The final step involves the etherification of the butanamide derivative with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring, converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the ether oxygen, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted amides or ethers.

Scientific Research Applications

Chemistry

In chemistry, N-(2-oxo-3H-1,3-benzothiazol-6-yl)-4-propan-2-yloxybutanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

Medically, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, N-(2-oxo

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